furan-2-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

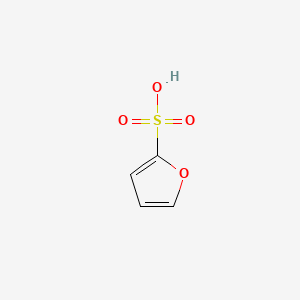

Structure

3D Structure

Properties

IUPAC Name |

furan-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSYMZKKVJYKKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501003032 | |

| Record name | Furan-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82971-11-7 | |

| Record name | 2-Furansulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82971-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082971117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Furan-2-Sulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, structure, and potential applications of furan-2-sulfonic acid, a versatile heterocyclic compound with significant promise in medicinal chemistry and materials science.

This compound is a significant heterocyclic organic compound that has garnered increasing interest in the fields of chemical synthesis and drug discovery. Its unique structure, combining the aromaticity of a furan (B31954) ring with the strong acidity of a sulfonic acid group, imparts a distinct reactivity profile that makes it a valuable building block for a wide array of more complex molecules. This technical guide provides a thorough examination of its chemical properties, structural characteristics, synthesis, and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound's properties are largely dictated by the interplay between the electron-rich furan ring and the powerfully electron-withdrawing sulfonic acid moiety. This substitution enhances the compound's solubility in aqueous solutions while also modulating the reactivity of the furan ring.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others, such as the pKa, are based on estimations from computational models.

| Property | Value | Source |

| Molecular Formula | C₄H₄O₄S | [1][2] |

| Molecular Weight | 148.14 g/mol | [1][2] |

| CAS Number | 82971-11-7 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Canonical SMILES | C1=COC(=C1)S(=O)(=O)O | [1][2] |

| InChI Key | OKSYMZKKVJYKKJ-UHFFFAOYSA-N | [1][2] |

| Density | 1.559 g/cm³ | |

| Refractive Index | 1.535 | |

| pKa (estimated) | ~1.2 | [1] |

| Solubility | Enhanced solubility in aqueous environments | [1] |

Chemical Structure and Reactivity

The structure of this compound is characterized by a five-membered furan ring with a sulfonic acid group attached at the 2-position. The sulfonic acid group acts as a strong electron-withdrawing substituent, which reduces the electron density of the furan ring. This deactivation makes the ring less susceptible to electrophilic attack compared to unsubstituted furan.[1] However, this electron-withdrawing effect also serves to stabilize the furan ring against acid-induced polymerization, a common issue with furan and its more electron-rich derivatives.[1] Despite this deactivation, the furan ring in this compound can still participate in electrophilic aromatic substitution reactions.[1]

Synthesis of this compound

The primary method for the synthesis of this compound is through the direct sulfonation of furan. Due to the high reactivity of the furan ring in the presence of strong acids, which can lead to polymerization, milder sulfonating agents are typically employed.[1] A widely adopted and effective method involves the use of a sulfur trioxide-pyridine (SO₃·py) complex.[1]

Experimental Protocol: Sulfonation of Furan

Objective: To synthesize this compound via electrophilic aromatic substitution using a sulfur trioxide-pyridine complex.

Materials:

-

Furan

-

Sulfur trioxide-pyridine complex (SO₃·py)

-

1,2-Dichloroethane (B1671644) (anhydrous)

-

Pyridine (anhydrous)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Standard glassware for synthesis and workup

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the sulfur trioxide-pyridine complex in anhydrous 1,2-dichloroethane.

-

To this solution, add a solution of freshly distilled furan in anhydrous 1,2-dichloroethane dropwise at a controlled temperature. The reaction is typically conducted at elevated temperatures, around 100°C, to favor the formation of the monosulfonated product.[1]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The product can be isolated and purified. The separation of monosulfonated and polysulfonated products can be achieved based on the differential solubility of their barium salts in ethanol.[1]

Spectroscopic Characterization

While specific, detailed experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the known data of furan and the influence of the sulfonic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the sulfonic acid group is expected to have a significant deshielding effect on the protons and carbons of the furan ring, leading to downfield shifts in both ¹H and ¹³C NMR spectra, particularly for the nuclei closer to the substituent.

General ¹H and ¹³C NMR Protocol for Furan Derivatives:

-

Sample Preparation: Dissolve 5-25 mg of the furan derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

-

Referencing: Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonic acid group, including S=O stretching vibrations (typically in the 1350–1200 cm⁻¹ region) and S-O stretching vibrations (around 1050 cm⁻¹).

General IR Spectroscopy Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Obtain a background spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Place the KBr pellet in the sample holder and record the spectrum, typically in the 4000-400 cm⁻¹ range.

Applications in Drug Development

The furan ring is considered a "privileged structure" in medicinal chemistry, and this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents.[1] The sulfonic acid group can be readily converted into other functional groups, such as sulfonamides, which are a well-established class of compounds with a broad spectrum of biological activities.[1] Derivatives of this compound have been investigated for potential applications in treating neurodegenerative and inflammatory conditions.[1]

While specific signaling pathways for this compound have not been elucidated in the available literature, its derivatives, particularly sulfonamides, are known to act as inhibitors of various enzymes. A prominent example is their role as carbonic anhydrase inhibitors. The general mechanism involves the binding of the sulfonamide moiety to the zinc ion in the active site of the enzyme.

Conclusion

This compound is a versatile and reactive intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique chemical properties, stemming from the combination of a furan ring and a sulfonic acid group, make it a valuable tool for the development of novel compounds with a wide range of potential therapeutic applications. Further research into its biological activities and the elucidation of its specific molecular targets and signaling pathways will undoubtedly unlock new opportunities for its use in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of Furan-2-Sulfonic Acid from Furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of furan-2-sulfonic acid from furan (B31954), with a focus on the core methodologies, experimental protocols, and data analysis relevant to chemical research and development. This compound serves as a valuable heterocyclic building block in medicinal chemistry and materials science. This document outlines the prevalent synthetic routes, details purification strategies, and presents characterization data to support laboratory applications.

Introduction

Furan, an electron-rich aromatic heterocycle, is susceptible to electrophilic substitution reactions. However, its high reactivity also makes it prone to polymerization and ring-opening under harsh acidic conditions. Therefore, the synthesis of this compound requires carefully controlled conditions and the use of mild sulfonating agents. The primary and most widely adopted method is the direct sulfonation of furan using a sulfur trioxide-pyridine complex. Alternative, though less common, approaches include the oxidation of furan-2-thiol (B88526) and the nucleophilic substitution of a 2-halofuran with a sulfite (B76179) salt. A significant challenge in the direct sulfonation of furan is the potential for over-reaction to form the thermodynamically stable furan-2,5-disulfonic acid. Consequently, reaction conditions must be optimized to favor the formation of the monosulfonated product, and efficient purification methods are essential.

Synthetic Methodologies

The synthesis of this compound from furan can be achieved through several pathways. The most common and well-documented method is the direct electrophilic sulfonation.

Direct Sulfonation of Furan

The direct sulfonation of furan is an electrophilic aromatic substitution reaction. Due to the acid-sensitivity of the furan ring, strong sulfonating agents like fuming sulfuric acid are generally avoided as they lead to extensive polymerization and decomposition. The use of milder sulfonating agents is crucial for a successful synthesis.

The most effective and widely cited method for the synthesis of this compound is the reaction of furan with a sulfur trioxide-pyridine (SO₃·py) complex.[1] This complex moderates the reactivity of sulfur trioxide, enabling a more controlled sulfonation and minimizing the formation of polymeric byproducts.[1][2] The reaction is typically carried out in an inert solvent, such as 1,2-dichloroethane (B1671644), at elevated temperatures.[2]

The primary substitution occurs at the more reactive 2-position of the furan ring. However, a common side reaction is the formation of the disubstituted furan-2,5-disulfonic acid.[1] The ratio of the mono- to di-substituted product is influenced by reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents.

Reaction Scheme:

Alternative Synthetic Routes

While direct sulfonation is the predominant method, other synthetic strategies have been explored, though they are less commonly employed.

An alternative pathway involves the oxidation of a sulfur-containing furan derivative, such as furan-2-thiol (also known as furfuryl mercaptan).[2] Strong oxidizing agents can convert the thiol group to a sulfonic acid. This method avoids the use of highly reactive sulfonating agents but requires the synthesis and handling of the thiol precursor.

Reaction Scheme:

Another approach is the nucleophilic substitution of a halogenated furan, such as 2-chlorofuran (B3031412) or 2-bromofuran, with an inorganic sulfite salt like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).[2] This reaction proceeds via a nucleophilic aromatic substitution mechanism to yield the sodium salt of this compound, which can then be acidified to produce the free sulfonic acid. This route circumvents the use of corrosive sulfonating agents.[2]

Reaction Scheme:

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound via Direct Sulfonation

This protocol details the sulfonation of furan using the sulfur trioxide-pyridine complex.

Materials and Reagents:

-

Furan (freshly distilled)

-

Sulfur trioxide-pyridine complex (SO₃·py)

-

1,2-Dichloroethane (anhydrous)

-

Barium carbonate (BaCO₃) or Barium hydroxide (B78521) (Ba(OH)₂)

-

Ethanol (95%)

-

Sulfuric acid (dilute)

-

Deionized water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the sulfur trioxide-pyridine complex to anhydrous 1,2-dichloroethane under an inert atmosphere.

-

Addition of Furan: Dissolve freshly distilled furan in anhydrous 1,2-dichloroethane and add it to the dropping funnel. Add the furan solution dropwise to the stirred suspension of the SO₃·py complex at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-100°C) and maintain for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, if applicable, by converting an aliquot to a derivatized form).

-

Quenching and Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by the addition of water. The solvent is then removed under reduced pressure.

-

Formation of Barium Salts: The aqueous solution containing the sulfonic acids is treated with an excess of barium carbonate or barium hydroxide to precipitate the barium salts of this compound and furan-2,5-disulfonic acid. The mixture is heated to ensure complete reaction and then filtered to remove the excess barium salt.

-

Purification by Fractional Crystallization: The filtrate containing the soluble barium salts is concentrated. The separation of the mono- and di-sulfonates is achieved based on the differential solubility of their barium salts in ethanol. The barium salt of this compound is soluble in 95% ethanol, while the barium salt of furan-2,5-disulfonic acid is insoluble. The insoluble barium furan-2,5-disulfonate is removed by filtration.

-

Isolation of this compound: The ethanolic solution of barium furan-2-sulfonate is treated with a stoichiometric amount of dilute sulfuric acid to precipitate barium sulfate (B86663). The barium sulfate is removed by filtration, and the filtrate containing the free this compound is carefully concentrated under reduced pressure to yield the final product.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₄O₄S |

| Molecular Weight | 148.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 82971-11-7 |

Spectroscopic Data (Expected)

Table 1: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3150 - 3100 | C-H Stretch | Furan Ring | Medium-Weak |

| 3000 - 2500 | O-H Stretch | Sulfonic Acid (-SO₃H) | Strong, Broad |

| 1600 - 1450 | C=C Stretch | Furan Ring | Medium |

| 1350 - 1342 | S=O Asymmetric Stretch | Sulfonic Acid (-SO₃H) | Strong |

| 1250 - 1020 | C-O-C Stretch | Furan Ring | Strong |

| 1165 - 1150 | S=O Symmetric Stretch | Sulfonic Acid (-SO₃H) | Strong |

| 1055 - 1000 | S-O Stretch | Sulfonic Acid (-SO₃H) | Strong |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 | ~ 7.2 | dd |

| H4 | ~ 6.6 | dd |

| H5 | ~ 7.8 | dd |

| SO₃H | Variable (broad singlet) | s |

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~ 145 |

| C3 | ~ 115 |

| C4 | ~ 112 |

| C5 | ~ 148 |

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent.

Visualizations

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental process for the synthesis of this compound.

Caption: Reaction pathway for the sulfonation of furan.

Caption: Experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound from furan is most effectively achieved through direct sulfonation using a sulfur trioxide-pyridine complex in an inert solvent. This method provides a controlled route to the desired product, although careful management of reaction conditions is necessary to minimize the formation of the disulfonated byproduct. The purification strategy involving the differential solubility of the barium salts of the mono- and di-sulfonic acids is a critical step in obtaining pure this compound. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, facilitating its broader use in drug discovery and materials science.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan-2-Sulfonic Acid

Abstract

This compound is a heterocyclic compound of significant interest in organic synthesis, serving as a versatile building block for pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by the interplay between the electron-rich furan (B31954) ring and the strongly electron-withdrawing sulfonic acid group. This technical guide provides a comprehensive overview of the principles governing electrophilic substitution reactions on this compound. It details the electronic effects of the sulfonyl group, predicts regioselectivity for key reactions, and presents detailed experimental protocols adapted from related furan chemistries. Quantitative data from analogous systems are provided to inform synthetic strategies, and reaction mechanisms are illustrated to provide a clear understanding of the underlying chemical principles.

Introduction: The Structure and Reactivity of this compound

Furan is an aromatic five-membered heterocycle that is significantly more reactive towards electrophiles than benzene.[2] This heightened reactivity stems from the electron-donating nature of the oxygen heteroatom, which increases the electron density of the aromatic π-system.[2] Electrophilic attack on unsubstituted furan preferentially occurs at the 2-position (α-position).[2][3]

The introduction of a sulfonic acid (-SO₃H) group at the 2-position fundamentally alters the ring's reactivity. The -SO₃H group is a powerful electron-withdrawing substituent, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan.[1] This deactivation makes the ring less susceptible to the polymerization and ring-opening reactions that often plague furan chemistry under acidic conditions.[1][2][4]

The primary focus of this guide is to delineate how this deactivating group directs subsequent electrophilic substitutions on the furan ring.

The Directing Effect of the 2-Sulfonic Acid Group

In electrophilic aromatic substitution, existing substituents on the ring dictate the position of the incoming electrophile. Electron-withdrawing groups are deactivating and, in the case of benzene, typically meta-directing. For substituted furans, the situation is analogous. A deactivating group at the C2 position, such as a sulfonic acid or carboxylic acid group, directs the incoming electrophile to the C4 or C5 position.[2][5] The substitution occurs preferentially at the C5 position, which is the most activated site on the deactivated ring.[5]

Caption: Logical flow of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions

While specific literature on the electrophilic substitution of this compound is sparse, we can infer the expected outcomes and required conditions based on the known chemistry of other 2-substituted, electron-deficient furans, such as 2-furancarboxylic acid.[5][6] Mild reaction conditions are paramount to prevent degradation.[7]

Halogenation

Halogenation is expected to occur at the C5 position. Given the acid sensitivity of the furan ring, methods that avoid strong Lewis acids are preferred.

-

Bromination: Direct bromination with molecular bromine can be achieved, often in a solvent like carbon tetrachloride.[6]

-

Chlorination & Iodination: Other methods may involve reagents like N-chlorosuccinimide (NCS) or potassium iodide with an oxidizing agent.[6][8]

Table 1: Summary of Halogenation Reactions on 2-Furancarboxylic Acid (Analogous System)

| Reaction | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Bromination | Bromine (Br₂) | Carbon Tetrachloride | 45-50 | 5-Bromo-2-furancarboxylic acid | - | [6] |

| Iodination | KI, H₂O₂, H₂SO₄ | Aqueous | 70 | 5-Iodo-2-furancarboxylic acid | - | [6] |

Nitration

Direct nitration of furan derivatives often requires mild nitrating agents to prevent oxidative decomposition. A mixture of nitric acid and acetic anhydride (B1165640) (forming acetyl nitrate (B79036) in situ) is a common reagent.[7][9][10] For deactivated systems, slightly stronger conditions might be necessary, but fuming sulfuric acid should be avoided.

Friedel-Crafts Acylation & Alkylation

Friedel-Crafts reactions on the furan nucleus are notoriously difficult.

-

Acylation: Classical Friedel-Crafts conditions with strong Lewis acids like AlCl₃ cause polymerization.[2][11] Milder catalysts such as tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), or phosphoric acid are required.[2][7][11] Given the strong deactivation by the sulfonic acid group, acylation of this compound is expected to be very challenging.

-

Alkylation: Friedel-Crafts alkylation is generally not successful for furan due to its high acid sensitivity.[7]

Experimental Protocols

The following protocols are hypothetical methodologies for the electrophilic substitution of this compound, adapted from established procedures for analogous compounds like 2-furancarboxylic acid.[6] Researchers should perform small-scale test reactions to optimize conditions.

Protocol 1: Synthesis of 5-Bromo-furan-2-sulfonic acid (Hypothetical)

-

Reaction Setup: In a 100-mL, three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve this compound (10 mmol) in a suitable inert solvent such as carbon tetrachloride or glacial acetic acid (40 mL).

-

Reagent Addition: Slowly add a solution of bromine (11 mmol) in the same solvent (10 mL) via the dropping funnel over 30 minutes.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, starting at room temperature and gently warming to 40-50 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from boiling water or another suitable solvent system to yield the final product.

Caption: A hypothetical workflow for the bromination of this compound.

Reaction Mechanisms

The mechanism for electrophilic substitution on this compound follows the classical pathway of electrophilic aromatic substitution: attack by the π-system on the electrophile, formation of a resonance-stabilized cationic intermediate (sigma complex), and subsequent deprotonation to restore aromaticity.[12] Attack at the C5 position yields a more stable sigma complex than attack at other positions due to the ability to delocalize the positive charge across the ring and onto the oxygen atom without placing it adjacent to the electron-withdrawing sulfonyl group.

Caption: General mechanism for electrophilic substitution on this compound.

Conclusion

This compound represents a deactivated yet synthetically valuable furan derivative. The powerful electron-withdrawing nature of the 2-sulfonyl group significantly tempers the furan ring's reactivity, making it more stable under acidic conditions while directing incoming electrophiles primarily to the C5 position. While direct experimental data remains limited, a thorough understanding of the principles of electrophilic substitution in related furan systems allows for the rational design of synthetic routes. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to utilize this compound as a scaffold in the development of novel chemical entities. Further experimental investigation is necessary to fully map the synthetic landscape of this versatile building block.

References

- 1. This compound | 82971-11-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 8. halogenation of furan [quimicaorganica.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Furan nitration [quimicaorganica.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Furan-2-Sulfonic Acid: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of furan-2-sulfonic acid, a versatile heterocyclic compound of significant interest in chemical research and drug development. This document details its identification, physicochemical properties, synthesis, and analytical characterization. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Identification and Chemical Properties

This compound is an organic compound featuring a furan (B31954) ring substituted at the 2-position with a sulfonic acid group. The presence of the electron-withdrawing sulfonic acid group significantly influences the chemical reactivity and stability of the furan ring, making it a valuable intermediate in organic synthesis.[1]

Table 1: Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 82971-11-7 | [1][2][3] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₄H₄O₄S | [2][3] |

| Synonyms | 2-Furansulfonic acid, Furan-2-sulphonic acid | [3] |

| InChI | InChI=1S/C4H4O4S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | [4] |

| InChIKey | OKSYMZKKVJYKKJ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=COC(=C1)S(=O)(=O)O | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 148.14 g/mol | [2][4] |

| Exact Mass | 147.98302978 Da | [4] |

| Density (Predicted) | 1.559 g/cm³ | [3] |

| Refractive Index (Predicted) | 1.535 | [3] |

| Topological Polar Surface Area | 75.9 Ų | [4] |

| XLogP3 (Predicted) | 0.1 | [4] |

Synthesis and Purification

The synthesis of this compound requires careful selection of reagents to avoid the polymerization of the acid-sensitive furan ring.[1] Direct sulfonation with strong acids is often problematic. A widely adopted and milder approach involves the use of a sulfur trioxide-pyridine complex.[1]

Experimental Protocol: Synthesis via Sulfonation with Sulfur Trioxide-Pyridine Complex

This protocol describes a representative method for the synthesis of this compound based on literature descriptions.

Materials:

-

Furan

-

Sulfur trioxide-pyridine complex (SO₃·py)

-

1,2-Dichloroethane (anhydrous)

-

Ice-water bath

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, suspend the sulfur trioxide-pyridine complex (1.0 equivalent) in anhydrous 1,2-dichloroethane.

-

To this suspension, add furan (1.0 equivalent) dropwise via the dropping funnel. The addition should be controlled to manage any exothermic reaction, potentially using an ice-water bath.

-

After the addition is complete, heat the reaction mixture to a temperature between 80-100°C.

-

Maintain stirring at this temperature for several hours. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature. The product, this compound, may precipitate from the solution.

-

Isolate the solid product by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Diagram of Synthetic Workflow

Analytical Characterization and Spectral Data

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the three protons on the furan ring, all expected to be shifted downfield compared to unsubstituted furan. |

| ¹³C NMR | Four signals for the furan ring carbons, with the carbon attached to the sulfonic acid group (C2) being the most deshielded. |

| IR Spectroscopy | A broad O-H stretching band (3000-2500 cm⁻¹), S=O stretching bands (around 1350 and 1150 cm⁻¹), and characteristic C-H and C-O stretching of the furan ring.[2] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected, along with fragmentation patterns corresponding to the loss of SO₃ and other fragments of the furan ring. |

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.[1] Its derivatives, particularly furan-sulfonamides, have been explored for a range of biological activities.

Key Therapeutic Areas of Investigation:

-

Anticancer Agents: Novel furan-sulfonamide derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, with some compounds demonstrating significant cytotoxic effects.[2] Sulfonamides, in general, are known to target several key proteins overexpressed in cancer, such as tyrosine kinases and carbonic anhydrases.

-

Anti-inflammatory and Antimicrobial Agents: The furan nucleus is present in numerous compounds with demonstrated anti-inflammatory and antimicrobial properties.[5][6] Furan derivatives have been shown to exert regulatory effects on cellular activities by modulating signaling pathways like MAPK and PPAR-γ.[6]

-

Carbonic Anhydrase Inhibitors: Furan-2-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase isoforms, with some showing potent inhibitory activity.[1]

Diagram of Furan Derivatives' Role in Modulating Signaling Pathways

Conclusion

This compound is a key heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique chemical properties, stemming from the combination of the furan ring and the sulfonic acid group, allow for the creation of a diverse range of derivatives with promising biological activities. Further research into the synthesis, characterization, and application of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

- 1. This compound | 82971-11-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijabbr.com [ijabbr.com]

- 4. Furan-3-sulfonamide | C4H5NO3S | CID 22179283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Furan-2-Sulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles governing the solubility of furan-2-sulfonic acid in organic solvents. While specific, comprehensive quantitative solubility data for this compound is not widely published, this document outlines the key physicochemical properties, expected solubility behaviors, and a detailed experimental protocol for determining these values in a laboratory setting.

Physicochemical Properties and Expected Solubility

This compound (C₄H₄O₄S) is a heterocyclic organic compound characterized by a furan (B31954) ring substituted with a sulfonic acid group (-SO₃H).[1][2] This functional group is the primary determinant of its solubility profile. Sulfonic acids are strong acids, comparable in strength to sulfuric acid, and are highly polar.[3][4]

The polarity and hydrogen bonding capability of the sulfonic acid group suggest a distinct solubility pattern:

-

High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) are expected to be effective at solvating this compound. The hydrogen bond donor and acceptor sites in these solvents can readily interact with the sulfonyl hydroxide (B78521) group.

-

Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, or dimethylformamide (DMF) can act as hydrogen bond acceptors but not donors. While their polarity will aid in solvation, the solubility is likely to be lower than in protic solvents.

-

Very Low to Insoluble in Non-Polar Solvents: Non-polar solvents like hexane, toluene, or diethyl ether lack the ability to form significant favorable interactions with the highly polar sulfonic acid group, leading to poor solubility.

A summary of the key physicochemical properties of this compound computed by PubChem is presented below.[1]

| Property | Value | Implication for Solubility |

| Molecular Weight | 148.14 g/mol | Standard for a small organic molecule. |

| XLogP3 | 0.1 | Indicates a hydrophilic nature, favoring solubility in polar solvents. |

| Hydrogen Bond Donor Count | 1 | The -OH group can donate a hydrogen bond, favoring protic solvents. |

| Hydrogen Bond Acceptor Count | 4 | The oxygen atoms can accept hydrogen bonds, favoring polar solvents. |

| Topological Polar Surface Area | 75.9 Ų | A relatively large polar surface area predicts low solubility in non-polar solvents. |

Conceptual Framework for Solubility

The solubility of this compound is a function of the interplay between its own properties and the properties of the solvent. The principle of "like dissolves like" is paramount. The following diagram illustrates the logical relationship between the solute, solvent, and expected solubility outcome.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The isothermal equilibrium method is a common and reliable technique. This protocol outlines the general steps for determining the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume or mass of the organic solvent in a sealed vial. "Excess" means enough solid remains undissolved at equilibrium.

-

Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary time-course studies can establish the minimum time to equilibrium.

-

-

Sample Separation:

-

After the equilibration period, stop agitation and allow the vial to rest in the bath for at least 2 hours to permit undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove all particulate matter. This step is critical to prevent undissolved solute from artificially inflating the measured concentration.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument. For this compound, the furan ring is UV-active, making UV-Vis spectroscopy or HPLC with a UV detector suitable choices.[2]

-

Construct a calibration curve by preparing a series of standards of known concentration and measuring their analytical response.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

-

The following diagram illustrates this experimental workflow.

References

furan-2-sulfonic acid molecular weight and formula

This document provides a concise overview of the fundamental physicochemical properties of furan-2-sulfonic acid, a heterocyclic organic compound of interest in various chemical research and development sectors.

Core Physicochemical Data

The essential quantitative data for this compound is summarized in the table below. This information is critical for researchers and professionals involved in drug development and chemical synthesis.

| Property | Value |

| Molecular Formula | C4H4O4S[1][2][3][4] |

| Molecular Weight | 148.14 g/mol [1][2][3] |

Note on Data Applicability: The scope of this document is to provide the molecular weight and formula of this compound. Detailed experimental protocols for its synthesis or analysis, as well as its involvement in specific signaling pathways, are beyond the purview of this summary. Such information would necessitate a more extensive review of specific research literature.

Structural and Identification Information

For clarity and comprehensive identification, the following provides additional details regarding the structure and nomenclature of this compound.

Further detailed information, including safety and handling protocols, can be obtained from chemical supplier databases and comprehensive chemical information resources.

References

Spectroscopic Profile of Furan-2-Sulfonic Acid: A Technical Guide

Introduction

Furan-2-sulfonic acid (C₄H₄O₄S), with a molecular weight of 148.14 g/mol , is a heterocyclic organic compound.[1][2] It consists of a furan (B31954) ring substituted with a sulfonic acid group at the 2-position. The sulfonic acid group is a strong electron-withdrawing group, which significantly influences the electron density and reactivity of the furan ring.[1] This compound serves as a fundamental scaffold in chemical synthesis, with its derivatives being explored for applications in treating neurodegenerative and inflammatory conditions.[1] This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. While specific experimental data for this compound is not widely published, the following data is predicted based on the known spectral data of furan and the effects of the sulfonic acid substituent.[1]

Spectroscopic Data

The following tables summarize the key predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

The electron-withdrawing nature of the sulfonic acid group is expected to cause a downfield shift (deshielding) of the furan ring protons compared to unsubstituted furan.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.6 | Doublet | H5 |

| ~7.2 | Doublet | H3 |

| ~6.5 | Doublet of doublets | H4 |

| ~10-12 | Singlet (broad) | -SO₃H |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz (Predicted)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Similarly, the carbon atoms of the furan ring are expected to be deshielded.

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C2 |

| ~145 | C5 |

| ~120 | C3 |

| ~110 | C4 |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 | Strong, Broad | O-H Stretch (from -SO₃H) |

| ~1350 | Strong | S=O Asymmetric Stretch |

| ~1170 | Strong | S=O Symmetric Stretch |

| ~1050 | Strong | S-O Stretch |

| ~3100 | Medium | C-H Stretch (furan ring) |

| ~1500-1600 | Medium | C=C Stretch (furan ring) |

Mass Spectrometry (MS)

Given the high polarity of this compound, electrospray ionization (ESI) in the negative ion mode is a suitable method for its analysis.[1]

| m/z Ratio | Ion |

| 147 | [M-H]⁻ |

| 83 | [M-SO₂-H]⁻ |

| 67 | [C₄H₃O]⁻ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Vortex the sample to ensure homogeneity.

-

-

Instrumentation and Data Acquisition:

-

A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer is typically used.

-

Place the sample in the spectrometer's probe.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum.

-

Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

IR Spectroscopy Protocol (ATR Method)

-

Sample Preparation and Background Measurement:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent like isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric interference.[3]

-

-

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[3]

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply consistent pressure on the sample using the ATR press arm to ensure good contact with the crystal.

-

Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Accumulate 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[3]

-

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, to a concentration of approximately 1-10 µg/mL.[4]

-

If necessary, filter the sample to remove any particulate matter.

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Operate the mass spectrometer in negative ion mode.

-

Set the key MS parameters, such as nebulizing gas flow rate, drying gas flow rate, and interface temperature.[5]

-

The resulting negatively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

General Workflow for Spectroscopic Analysis

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | 82971-11-7 | Benchchem [benchchem.com]

- 2. 2-Furansulfonic acid | C4H4O4S | CID 3019096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of the Furan (B31954) Ring in Furan-2-Sulfonic Acid

Abstract

This compound is a heterocyclic compound of significant interest in chemical synthesis, particularly as a versatile intermediate in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive analysis of the reactivity of the furan ring in this compound. It details the influence of the electron-withdrawing sulfonic acid group on the aromaticity and susceptibility of the furan nucleus to various chemical transformations. The guide covers electrophilic and nucleophilic substitution reactions, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support advanced research and development activities.

Introduction

Furan is an electron-rich five-membered aromatic heterocycle that is significantly more reactive than benzene (B151609) towards electrophilic attack.[1][2] This high reactivity, however, also makes the furan ring susceptible to acid-catalyzed polymerization and ring-opening.[1][2] The introduction of a substituent at the 2-position, such as a sulfonic acid group (-SO₃H), profoundly modulates the electronic properties and chemical behavior of the furan ring. The sulfonic acid moiety is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution while simultaneously increasing its stability in acidic media.[1] This dual effect makes this compound a stable and valuable building block in organic synthesis.[1]

This guide will explore the nuanced reactivity of this compound, with a focus on providing practical data and methodologies for its application in complex molecule synthesis.

Electronic Structure and Influence of the Sulfonic Acid Group

The sulfonic acid group at the C2 position exerts a strong inductive and resonance electron-withdrawing effect on the furan ring. This reduces the electron density of the π-system, thereby deactivating the ring towards electrophilic attack compared to unsubstituted furan.[1] However, this deactivation is accompanied by an important stabilizing effect, preventing the polymerization that is often observed with furan and its alkyl derivatives in the presence of strong acids.[1][2]

The regiochemical outcome of substitution reactions on the this compound ring is dictated by the directing effects of the sulfonic acid group. As a deactivating group, it directs incoming electrophiles primarily to the C5 and C4 positions.

Electrophilic Aromatic Substitution

Despite the deactivating effect of the sulfonic acid group, the furan ring in this compound can still undergo electrophilic aromatic substitution reactions, albeit under more forcing conditions than furan itself.

Sulfonation

The synthesis of this compound is itself an example of electrophilic aromatic substitution. Due to the acid-sensitivity of the furan ring, direct sulfonation with strong acids like oleum (B3057394) often leads to polymerization.[2] Milder sulfonating agents are therefore employed. The most common and effective method is the use of a sulfur trioxide-pyridine (SO₃-pyridine) complex in a non-polar solvent.[1][2][3] This reaction typically yields this compound as the primary product, though over-sulfonation to furan-2,5-disulfonic acid can occur with excess reagent.[2][4]

Table 1: Sulfonation of Furan

| Sulfonating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| SO₃-Pyridine | 1,2-Dichloroethane (B1671644) | 80-100 | This compound | Good | [3] |

| Excess SO₃-Pyridine | 1,2-Dichloroethane | Not Specified | Furan-2,5-disulfonic acid | Principal Product | [4] |

Nitration

The nitration of furan derivatives must be conducted under mild conditions to avoid degradation. While specific data on the nitration of this compound is sparse, the nitration of furan-2-sulfonamides has been achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of 5-nitro-furan-2-sulfonamides. This suggests that the nitration of this compound would likely occur at the C5 position.

Halogenation

Halogenation of furan is a vigorous reaction. For this compound, the deactivation of the ring allows for more controlled halogenation. Bromination, for example, would be expected to yield 5-bromo-furan-2-sulfonic acid.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is generally not favored on electron-rich aromatic rings like furan. However, the presence of a potent electron-withdrawing group, such as the sulfonic acid moiety, can activate the ring towards nucleophilic attack, particularly if a good leaving group is present on the ring.[1] For instance, a halogenated this compound derivative would be expected to undergo SNAr, with the sulfonic acid group stabilizing the intermediate Meisenheimer-like complex.[1][5]

Experimental Protocols

Synthesis of this compound via Sulfonation of Furan

Reagents and Equipment:

-

Furan

-

Sulfur trioxide-pyridine complex

-

1,2-Dichloroethane (anhydrous)

-

Round-bottom flask (flame-dried)

-

Magnetic stirrer

-

Heating mantle

-

Condenser

-

Apparatus for thin-layer chromatography (TLC)

Procedure:

-

In a flame-dried round-bottom flask, suspend the sulfur trioxide-pyridine complex (1.0 equivalent) in anhydrous 1,2-dichloroethane under an inert atmosphere.[3]

-

To this suspension, add furan (1.0 equivalent) dropwise with stirring.[3]

-

Heat the reaction mixture to 80-100 °C and maintain stirring for several hours.[3]

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the mixture to room temperature. The product, this compound, may precipitate from the solution and can be collected by filtration.[3]

Visualizations

Synthesis Workflow for this compound

References

A Historical Guide to the Synthesis of Furansulfonic Acids for the Modern Researcher

Abstract

This technical guide provides an in-depth exploration of the historical methodologies for the preparation of furansulfonic acids. The inherent acid sensitivity of the furan (B31954) ring presented a significant challenge to early organic chemists. This document details the evolution of synthetic strategies, focusing on direct sulfonation using milder reagents, and explores alternative historical routes such as the reaction of halogenated furans with sulfites and the oxidation of furan-based sulfur compounds. Each method is presented with detailed experimental protocols derived from historical literature, offering valuable insights for researchers, scientists, and professionals in drug development. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of these foundational synthetic techniques.

Introduction

The synthesis of furansulfonic acids has been a topic of interest due to the utility of these compounds as intermediates in the preparation of various pharmaceuticals and other specialty chemicals. The sulfonic acid functional group imparts unique properties to the furan scaffold, including increased water solubility and the ability to serve as a precursor for sulfonamides and other derivatives.[1] However, the electron-rich nature of the furan ring, which makes it susceptible to electrophilic substitution, also renders it prone to polymerization and degradation under harsh acidic conditions.[1] This guide delves into the historical methods developed to overcome these challenges, providing a comprehensive overview for the modern chemist.

Direct Sulfonation of Furan

Direct sulfonation of furan is the most straightforward conceptual approach to furansulfonic acids. However, the use of strong sulfonating agents like concentrated sulfuric acid or oleum (B3057394) typically leads to resinification of the furan.[1] The key historical breakthrough in this area was the adoption of milder sulfonating reagents, most notably complexes of sulfur trioxide.

Sulfonation using Sulfur Trioxide-Pyridine Complex

The use of the sulfur trioxide-pyridine complex (SO₃·py) became a standard and effective method for the sulfonation of furan.[1][2] This reagent is a solid that is easier to handle than sulfur trioxide and moderates its reactivity, allowing for the controlled sulfonation of the acid-sensitive furan ring, primarily at the 2-position.[1]

Caption: Workflow for the direct sulfonation of furan.

The following protocol is based on the work of Scully and Brown as described in the Journal of the American Chemical Society in 1954, which stands as a significant contribution to the field.

Reaction:

Furan + SO₃·C₅H₅N → this compound

Materials:

-

Furan

-

Sulfur trioxide-pyridine complex

-

1,2-Dichloroethane (B1671644) (anhydrous)

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

A solution of freshly distilled furan in anhydrous 1,2-dichloroethane was prepared in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

-

The sulfur trioxide-pyridine complex was added portion-wise to the stirred solution.

-

The reaction mixture was heated to reflux (approximately 84 °C) and maintained at this temperature for several hours.

-

After the reaction was complete, the mixture was cooled to room temperature.

-

The solvent was removed under reduced pressure.

-

The residue was dissolved in a dilute aqueous solution of sodium hydroxide.

-

The aqueous solution was washed with ether to remove any unreacted furan and other organic impurities.

-

The aqueous layer was then acidified with hydrochloric acid.

-

The resulting solution was concentrated to afford the crude this compound.

Quantitative Data:

| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| Furan : SO₃·py | 1 : 1.1 | 1,2-Dichloroethane | 84 (reflux) | 4 | ~70 |

Alternative Historical Synthetic Routes

Given the challenges associated with direct sulfonation, early chemists also explored alternative pathways to furansulfonic acids. These methods often involved the introduction of a sulfur-containing functional group that could be subsequently converted to a sulfonic acid under milder conditions.

From Halogenated Furans

One historical approach involved the nucleophilic substitution of a halogen on the furan ring with a sulfite (B76179) or bisulfite salt. This method would typically start with a 2-halofuran, such as 2-chlorofuran (B3031412) or 2-bromofuran (B1272941).[1]

Caption: Synthesis of furansulfonic acid from a halofuran precursor.

Detailed historical protocols for this specific transformation are scarce in readily available literature, but the following procedure is a representative example based on analogous reactions from the early to mid-20th century.

Reaction:

2-Bromofuran + Na₂SO₃ → Sodium furan-2-sulfonate → this compound

Materials:

-

2-Bromofuran

-

Sodium sulfite

-

Water

-

Hydrochloric acid

Procedure:

-

A mixture of 2-bromofuran and a solution of sodium sulfite in a water/ethanol co-solvent was heated under reflux in a sealed vessel.

-

The reaction was monitored for the consumption of the starting material.

-

Upon completion, the reaction mixture was cooled, and the ethanol was removed by distillation.

-

The remaining aqueous solution containing the sodium salt of this compound was treated with a slight excess of hydrochloric acid.

-

The solution was then evaporated to dryness to yield the crude furansulfonic acid, which could be further purified by recrystallization.

Quantitative Data:

| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |

| 2-Bromofuran : Na₂SO₃ | 1 : 1.2 | Water/Ethanol | 100-120 | 12-24 | 40-60 |

Oxidation of Furan Thiols

Another indirect route to furansulfonic acids is the oxidation of a corresponding furan thiol (mercaptan).[1] For example, furan-2-thiol (B88526) (furfuryl mercaptan) can be oxidized to this compound. This approach avoids the use of strong acids for the introduction of the sulfur functionality.

Caption: Preparation of furansulfonic acid via oxidation of furan-2-thiol.

While detailed early 20th-century protocols for this specific oxidation are not widely documented, the following represents a plausible historical method based on the known chemistry of the time.

Reaction:

Furan-2-thiol + [O] → this compound

Materials:

-

Furan-2-thiol

-

Hydrogen peroxide (30%)

-

Acetic acid

Procedure:

-

Furan-2-thiol was dissolved in glacial acetic acid.

-

The solution was cooled in an ice bath.

-

30% hydrogen peroxide was added dropwise to the stirred solution, maintaining a low temperature.

-

After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for several hours.

-

The excess acetic acid and water were removed under reduced pressure to yield the crude this compound.

Quantitative Data:

| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |

| Furan-2-thiol : H₂O₂ | 1 : 3 | Acetic Acid | 0-25 | 6-12 | 50-70 |

Conclusion

The historical preparation of furansulfonic acids showcases the ingenuity of early organic chemists in navigating the challenges posed by the reactivity of the furan ring. The development of mild sulfonation techniques, particularly the use of the sulfur trioxide-pyridine complex, was a pivotal advancement. The exploration of alternative routes, such as those starting from halogenated furans or furan thiols, further demonstrates the breadth of synthetic strategies employed. This guide provides a valuable resource for modern researchers by detailing these foundational methods, offering both historical context and practical experimental insights that can inform contemporary synthetic design.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides from Furan-2-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The furan (B31954) ring serves as a versatile scaffold, and the sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs. This document provides detailed protocols for the synthesis of sulfonamides derived from furan-2-sulfonic acid, a key intermediate in accessing this important class of molecules. The synthesis primarily involves the conversion of this compound to the more reactive furan-2-sulfonyl chloride, followed by its reaction with a primary or secondary amine.

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process. The first step is the activation of the sulfonic acid by converting it into a sulfonyl chloride. The second step is the nucleophilic substitution of the chloride by an amine to form the desired sulfonamide.

Caption: General workflow for the synthesis of furan-2-sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of Furan-2-sulfonyl Chloride from this compound

This protocol describes the conversion of this compound to furan-2-sulfonyl chloride. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃)[1]. The use of harsher reagents like phosphorus pentachloride or phosphoryl chloride may require elevated temperatures[2].

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

-

Ice bath

-

Standard glassware for anhydrous reactions

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq.) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Method A (using Thionyl Chloride): Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension. Add a catalytic amount of anhydrous DMF.

-

Method B (using Phosphorus Pentachloride): Add phosphorus pentachloride (1.1 eq.) portion-wise to the cooled suspension.

-

After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to 40-50 °C to ensure completion. Monitor the reaction progress by TLC.

-

Once the reaction is complete (typically 2-4 hours), carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield furan-2-sulfonyl chloride as an oil or low-melting solid. The crude product can often be used in the next step without further purification.

Protocol 2: One-Pot Synthesis of a Substituted Furan-2-sulfonyl Chloride and Subsequent Sulfonamide Formation

This protocol is adapted from a patented procedure and describes an efficient one-pot synthesis starting from a furan ester[3].

Materials:

-

Ethyl 3-furoate (B1236865)

-

Chlorosulfonic acid

-

Methylene (B1212753) chloride

-

Pyridine

-

Phosphorus pentachloride

-

Ammonium (B1175870) hydroxide (B78521) or desired amine

-

Aqueous acetone (B3395972)

Procedure:

-

Dissolve ethyl 3-furoate (1.0 eq.) in methylene chloride and cool the solution to -10°C under a nitrogen atmosphere[3].

-

Add a solution of chlorosulfonic acid (1.25 eq.) in methylene chloride dropwise, maintaining the low temperature[3].

-

Stir the reaction mixture, allowing it to slowly warm to room temperature over several hours to form the sulfonic acid intermediate[3].

-

Cool the reaction mixture to below 0°C and add pyridine (as an acid scavenger), followed by the portion-wise addition of phosphorus pentachloride[3].

-

Stir the mixture overnight at room temperature to complete the formation of the sulfonyl chloride[3].

-

Isolate the sulfonyl chloride by washing the organic layer with water, drying over sodium sulfate, and evaporating the solvent. This yields the sulfonyl chloride as an oil[3].

-

For the synthesis of the primary sulfonamide, the crude sulfonyl chloride can be reacted with an aminating agent such as ammonium hydroxide in aqueous acetone under Schotten-Baumann conditions[3].

Protocol 3: General Synthesis of Furan-2-sulfonamides from Furan-2-sulfonyl Chloride

This protocol outlines the reaction of furan-2-sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.

Materials:

-

Furan-2-sulfonyl chloride

-

Primary or secondary amine (1.0-1.2 eq.)

-

Anhydrous pyridine or triethylamine (B128534) (as a base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

-

Ice bath

-

Standard laboratory glassware

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the amine (1.0 eq.) and pyridine or triethylamine (1.5-2.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Dissolve furan-2-sulfonyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure furan-2-sulfonamide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of furan-2-sulfonamide derivatives.

| Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) | Reference |

| Ethyl 4-furoate-2-sulfonic acid | Pyridine, Ether | Pyridinium salt of Ethyl 4-furoate-2-sulfonic acid | 91 | 145-146 | [3] |

| Ethyl 4-furoate | 1. Chlorosulfonic acid 2. PCl₅, Pyridine | Ethyl 2-(chlorosulfonyl)-4-furoate | 80 | Oil | [3] |

| Ethyl 2-(chlorosulfonyl)-4-furoate | Ammonium hydroxide, Acetone/Water | Ethyl 2-(sulfonamide)-4-furoate | 64 | 131-132.5 | [3] |

| Ethyl 2-(sulfonamide)-4-furoate | Methylmagnesium bromide, THF | 4-(1-Hydroxy-1-methyl-ethyl)-furan-2-sulfonamide | 85 | 99.5-101.5 | [3] |

Logical Relationship Diagram

The following diagram illustrates the decision-making process and branching pathways in the synthesis of furan-2-sulfonamides, depending on the available starting material.

Caption: Synthetic pathways to furan-2-sulfonamides.

Conclusion

The synthesis of furan-2-sulfonamides is a straightforward process that can be achieved in high yields through the activation of this compound to its corresponding sulfonyl chloride, followed by reaction with an appropriate amine. The provided protocols offer robust methods for accessing these valuable compounds for further investigation in drug discovery and development. Researchers should pay careful attention to the anhydrous conditions required for the chlorination step to ensure high yields of the sulfonyl chloride intermediate.

References

Application Notes and Protocols: Furan-2-Sulfonic Acid as a Catalyst in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Furan-2-sulfonic acid is a potent Brønsted acid catalyst that finds application in a variety of organic transformations. Its strong acidic nature, coupled with the electronic properties of the furan (B31954) ring, makes it an effective catalyst for reactions requiring proton catalysis. These application notes provide an overview of its utility in key organic reactions, including the synthesis of dihydropyrimidinones via the Biginelli reaction and the preparation of xanthene derivatives. Detailed protocols, based on established methodologies for sulfonic acid catalysis, are provided to guide researchers in employing this versatile catalyst.

Catalysis of the Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction that yields dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.[1] Acid catalysts are crucial for this condensation reaction.[2] this compound, as a strong Brønsted acid, can efficiently catalyze this transformation.

Reaction Scheme:

Aromatic Aldehyde + β-Ketoester + Urea (B33335)/Thiourea (B124793) → Dihydropyrimidinone

The efficiency of the Biginelli reaction is influenced by the catalyst, solvent, and reaction temperature. The following table summarizes typical results obtained using Brønsted acid catalysts under various conditions. While specific data for this compound is not extensively reported, its performance is expected to be comparable to other strong sulfonic acids.

| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid | Aromatic Aldehydes | Ethyl Acetoacetate | Urea/Thiourea | Ethanol (B145695) | Reflux | 2 | Moderate to Good | [3] |

| H2SO4 | 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Urea | - | 80 | 1 | 91.9 (at pH 5) | [4] |

| [Btto][p-TSA] (Ionic Liquid) | Benzaldehyde | Ethyl Acetoacetate | Urea | Solvent-free | 90 | 0.5 | High | [5] |

| PMO-Py-IL (Solid Support) | Benzaldehyde | Ethyl Acetoacetate | Urea | Solvent-free | 50 | 0.25 | High | [6] |

This protocol is a general guideline for the synthesis of dihydropyrimidinones using an acid catalyst like this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (10 mmol), β-dicarbonyl compound (10 mmol), and urea or thiourea (12 mmol).[6]

-

Catalyst Addition: Add a catalytic amount of this compound (e.g., 5-10 mol%).

-

Reaction Conditions: The reaction mixture can be heated under solvent-free conditions or in a suitable solvent like ethanol. A typical reaction temperature ranges from 50°C to reflux.[4][6]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, pour the mixture into crushed ice and collect the resulting solid by filtration.[5]

-

Purification: Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol, to afford the pure dihydropyrimidinone.[4]

Catalysis of Xanthene Derivative Synthesis